molecular formula C15H24BN3O3 B14785282 N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

Cat. No.: B14785282
M. Wt: 305.18 g/mol
InChI Key: IINKXVNBHIEXOR-UHFFFAOYSA-N
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Description

N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide typically involves nucleophilic substitution and amidation reactions. The starting materials include 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and N-methylglycine. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds.

Scientific Research Applications

N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide is unique due to its specific structure, which combines a boronic ester group with a pyridine ring and an acetamide moiety

Properties

Molecular Formula

C15H24BN3O3

Molecular Weight

305.18 g/mol

IUPAC Name

N-methyl-2-[[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide

InChI

InChI=1S/C15H24BN3O3/c1-10-11(16-21-14(2,3)15(4,5)22-16)7-8-12(19-10)18-9-13(20)17-6/h7-8H,9H2,1-6H3,(H,17,20)(H,18,19)

InChI Key

IINKXVNBHIEXOR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)NCC(=O)NC)C

Origin of Product

United States

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